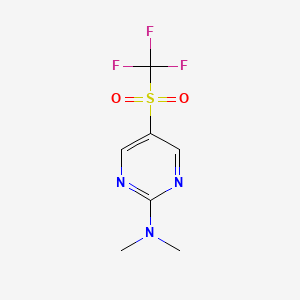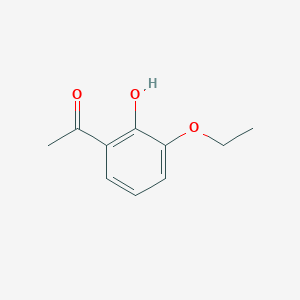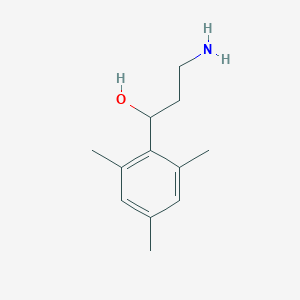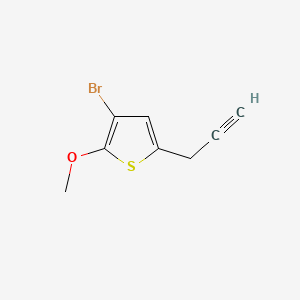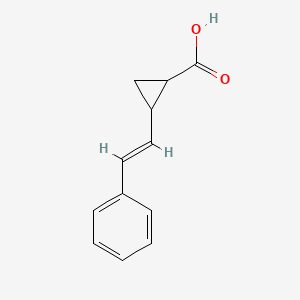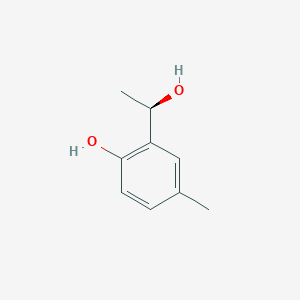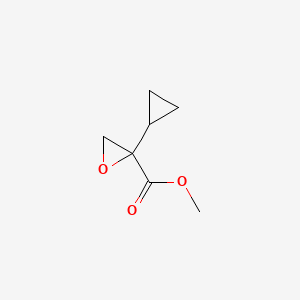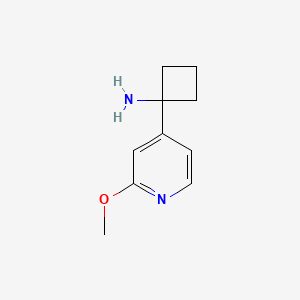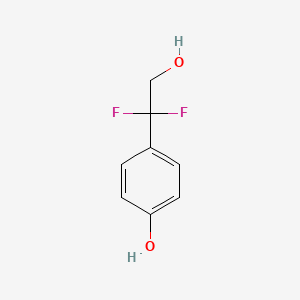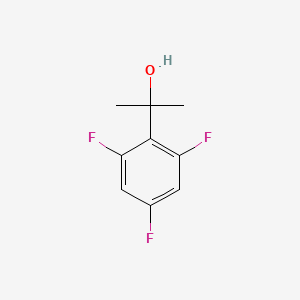![molecular formula C9H6F4O B13601436 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B13601436.png)
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a benzene ring, along with an acetaldehyde functional group (-CHO). The molecular formula of this compound is C9H6F4O, and it has a molecular weight of 206.14 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as 3-fluoro-4-(trifluoromethyl)benzene, followed by formylation to introduce the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetic acid.
Reduction: Formation of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals
Mécanisme D'action
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The acetaldehyde group can undergo various chemical transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the fluoro group.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group but lacks the fluoro group and acetaldehyde group.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a benzene ring
Uniqueness
2-[3-Fluoro-4-(trifluoromethyl)phenyl]acetaldehyde is unique due to the presence of both the trifluoromethyl and fluoro groups on the benzene ring, along with the acetaldehyde functional group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H6F4O |
|---|---|
Poids moléculaire |
206.14 g/mol |
Nom IUPAC |
2-[3-fluoro-4-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,4-5H,3H2 |
Clé InChI |
ONXNDPAFPBSAFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC=O)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


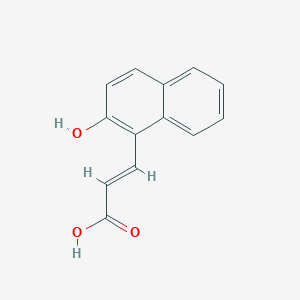
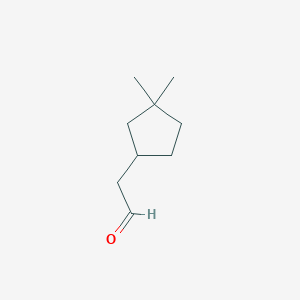
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)

